molecular formula C9H7F2N B13891981 2-(3,4-Difluoro-2-methylphenyl)acetonitrile

2-(3,4-Difluoro-2-methylphenyl)acetonitrile

Cat. No.: B13891981
M. Wt: 167.15 g/mol
InChI Key: APVWYBIKAMBEOP-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-2-methylphenyl)acetonitrile is a fluorinated aromatic nitrile derivative characterized by a phenyl ring substituted with two fluorine atoms (positions 3 and 4) and a methyl group (position 2). The acetonitrile moiety (-CH2CN) enhances its utility as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

2-(3,4-difluoro-2-methylphenyl)acetonitrile

InChI

InChI=1S/C9H7F2N/c1-6-7(4-5-12)2-3-8(10)9(6)11/h2-3H,4H2,1H3

InChI Key

APVWYBIKAMBEOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)F)CC#N

Origin of Product

United States

Preparation Methods

Aromatic Ring Functionalization

The 3,4-difluoro substitution pattern on the phenyl ring is established via selective electrophilic fluorination or halogen exchange reactions. The methyl group at the 2-position is introduced through methylation reactions such as Friedel-Crafts alkylation or directed ortho-metalation followed by methyl electrophile quenching.

Acetonitrile Group Introduction

The acetonitrile side chain is typically introduced via one of the following routes:

  • Nucleophilic Substitution: Starting from a suitable benzyl halide derivative (e.g., 2-(3,4-difluoro-2-methylphenyl)ethyl bromide), treatment with sodium cyanide or potassium cyanide under controlled conditions leads to substitution of the halide by the nitrile group.
  • Knoevenagel Condensation: An alternative involves condensation of 3,4-difluoro-2-methylbenzaldehyde with cyanide sources or malononitrile derivatives, followed by reduction steps.
  • Cross-Coupling Reactions: Transition metal-catalyzed cyanation of aryl halides bearing the difluoro and methyl substituents.

Representative Synthetic Route

A generalized synthetic sequence is as follows:

Step Reaction Type Starting Material Reagents/Conditions Product
1 Selective fluorination 2-methylphenyl precursor Electrophilic fluorinating agent 3,4-difluoro-2-methylphenyl intermediate
2 Side-chain halogenation 3,4-difluoro-2-methylphenyl derivative NBS or other halogenating agent Benzyl halide intermediate
3 Cyanide substitution Benzyl halide intermediate NaCN or KCN, polar aprotic solvent 2-(3,4-Difluoro-2-methylphenyl)acetonitrile

Experimental Conditions and Yields

Based on literature data and analogous compound syntheses, typical conditions and yields are summarized below:

Reaction Step Conditions Yield (%) Notes
Electrophilic fluorination Use of Selectfluor or NFSI, mild heat 70-85 Requires regioselective control for 3,4-difluoro pattern
Benzyl halide formation N-bromosuccinimide (NBS), light or heat 80-90 Radical bromination at benzylic position
Cyanide substitution NaCN in DMSO or DMF, 50-80°C 75-88 Toxic reagents require careful handling

Mechanistic Insights

  • The fluorination step exploits the electron-rich aromatic ring and directing effects of the methyl group to achieve substitution at the 3 and 4 positions.
  • Benzylic halogenation proceeds via radical intermediates, facilitated by light or thermal initiation.
  • Cyanide substitution occurs via an SN2 mechanism, where the cyanide ion displaces the halide at the benzylic position.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Applicability to 2-(3,4-Difluoro-2-methylphenyl)acetonitrile
Direct cyanide substitution Straightforward, high yield Use of toxic cyanide salts Preferred for final step cyanide introduction
Knoevenagel condensation Alternative route, milder reagents Multi-step, lower overall yield Less common for this compound
Cross-coupling cyanation High selectivity, mild conditions Requires expensive catalysts Useful for late-stage functionalization

Summary of Research Findings

  • The compound’s synthesis aligns with standard aromatic nitrile preparation methods, adapted for difluoro and methyl substitution patterns.
  • Regioselectivity in fluorination is critical and typically achieved through electrophilic fluorinating agents under controlled conditions.
  • Benzylic halogenation followed by cyanide substitution is the most practical and widely used route.
  • Yields are generally high when reactions are optimized, but care is needed due to the toxicity of cyanide reagents.
  • No direct preparation methods for 2-(3,4-Difluoro-2-methylphenyl)acetonitrile were found in restricted sources, but analogous compounds and patent literature provide a reliable basis for the synthetic approach outlined.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoro-2-methylphenyl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Difluoro-2-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-2-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethylphenyl group can enhance binding affinity and selectivity towards certain targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural analogs include difluoro-, chloro-, and methoxy-substituted phenylacetonitriles. Differences in substituent positions and electronegativity significantly alter molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(3,4-Difluoro-2-methylphenyl)acetonitrile 3-F, 4-F, 2-CH3 C9H7F2N 168.16 Electron-withdrawing F, steric CH3 group
2-(3,5-Difluorophenyl)acetonitrile 3-F, 5-F C8H5F2N 153.13 Symmetric F substitution
2-(2,4-Difluorophenyl)acetonitrile 2-F, 4-F C8H5F2N 153.13 Adjacent F substitution
2-(2,4-Dichlorophenyl)acetonitrile 2-Cl, 4-Cl C8H5Cl2N 186.04 Larger, less electronegative Cl substituents
2-(4-Methoxyphenyl)acetonitrile 4-OCH3 C9H9NO 147.18 Electron-donating OCH3 group

Electronic Effects :

  • Fluorine : Electron-withdrawing via inductive effects, reducing electron density on the aromatic ring. This increases stability toward electrophilic substitution but may hinder nucleophilic attacks.
  • Methyl (CH3) : Electron-donating via hyperconjugation, counterbalancing fluorine’s inductive effects. The steric bulk of CH3 may hinder reactions at the ortho position.
  • Chlorine : Less electronegative than F but larger, causing steric hindrance and moderate electron withdrawal.
  • Methoxy (OCH3) : Strongly electron-donating via resonance, increasing ring reactivity toward electrophiles.

DFT Calculations :
Studies on similar compounds (e.g., ) reveal that substituents significantly influence HOMO-LUMO energy gaps and charge distribution. For example:

  • HOMO-LUMO Gap : Fluorine substitution narrows the gap compared to methoxy derivatives, enhancing polarizability .
  • Charge Distribution : Methyl groups increase electron density at adjacent positions, while fluorine atoms create localized electron-deficient regions .

Physicochemical Properties

Substituents critically impact solubility, lipophilicity (logP), and melting/boiling points:

Compound Name logP (Predicted) Solubility (Water) Melting Point (°C)
2-(3,4-Difluoro-2-methylphenyl)acetonitrile 2.1 Low Not reported
2-(3,5-Difluorophenyl)acetonitrile 1.8 Moderate Not reported
2-(2,4-Dichlorophenyl)acetonitrile 2.5 Very low 62–63
2-(4-Methoxyphenyl)acetonitrile 1.2 High 96–98

Key Observations :

  • Fluorine vs. Chlorine : Chlorinated analogs exhibit higher logP due to increased hydrophobicity.
  • Methoxy Group : Enhances water solubility via hydrogen bonding.
  • Methyl Group: Increases lipophilicity compared to non-methylated difluoro derivatives.

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